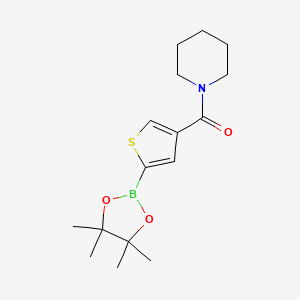

4-(哌啶甲酰)噻吩-2-硼酸脂

货号 B2725424

CAS 编号:

2377606-92-1

分子量: 321.24

InChI 键: VWAQRNUVSGWKPM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

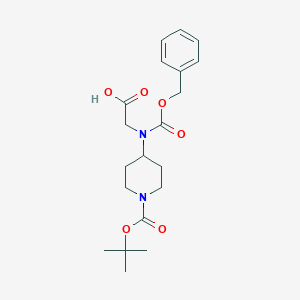

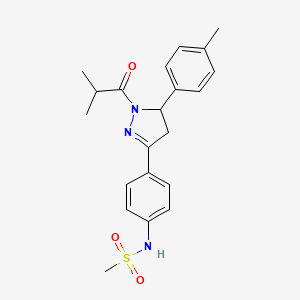

描述

“4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester” is a chemical compound with the CAS Number: 2377606-92-1 . It has a molecular weight of 322.26 . The IUPAC name for this compound is piperidin-1-yl (5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1lambda3-thiophen-3-yl)methanone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-12(11-22-13)14(19)18-8-6-5-7-9-18/h10-11,22H,5-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.26 . It should be stored at a temperature of -20°C .科学研究应用

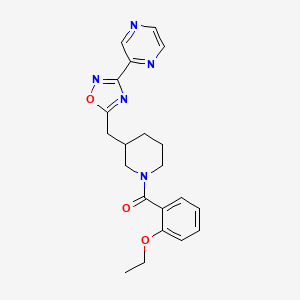

- PBAP has been utilized in designing ROS-responsive drug delivery systems . For instance, researchers modified hyaluronic acid (HA) with PBAP to create a system that can encapsulate therapeutic agents like curcumin (CUR). These curcumin-loaded nanoparticles (HA@CUR NPs) release CUR specifically in response to reactive oxygen species (ROS) environments. This system shows promise for treating conditions like periodontitis , where oxidative stress and inflammation play critical roles .

- PBAP serves as a reagent in the synthesis of bis-amide derivatives , which have applications as CSF1R inhibitors . These inhibitors target the colony-stimulating factor 1 receptor, potentially impacting immune responses and inflammation .

- Researchers have employed PBAP in the synthesis of pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs . These compounds act as DYRK1A inhibitors , which could be relevant in neurodegenerative diseases and cancer research .

- PBAP has found use as a reagent in Palladium-catalyzed Suzuki-Miyaura cross-couplings . These reactions enable the formation of complex organic molecules, making PBAP valuable in synthetic chemistry .

- PBAP participates in chain-growth catalyst transfer polycondensation of conjugated alternating copolymers . This application contributes to the development of advanced materials with tailored properties .

Drug Delivery Systems

CSF1R Inhibitors

DYRK1A Inhibitors

Cross-Coupling Reactions

Polymer Synthesis

属性

IUPAC Name |

piperidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-12(11-22-13)14(19)18-8-6-5-7-9-18/h10-11H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAQRNUVSGWKPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidinocarbonyl)thiophene-2-boronic acid pinacol ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B2725341.png)

![7-hydroxy-N-(2-hydroxyethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2725349.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725351.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2725355.png)